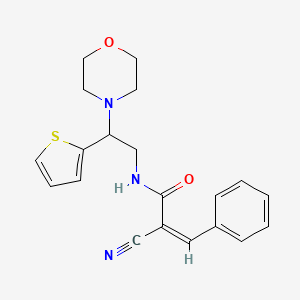

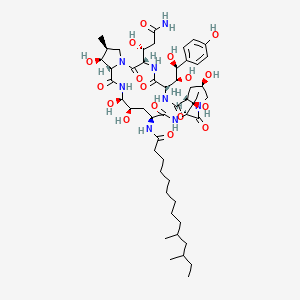

![molecular formula C21H20N2O5S2 B2769979 Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate CAS No. 1115871-91-4](/img/structure/B2769979.png)

Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate” is a chemical compound with the linear formula C17H18N2O5S . It is a part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular weight of this compound is 362.407 . The exact molecular structure would require more specific information or computational chemistry analysis which is beyond my current capabilities.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have been used in catalytic protodeboronation of alkyl boronic esters .Physical and Chemical Properties Analysis

This compound is a powder that is off-white to purple in color . It is soluble in DMSO, with a solubility of 25 mg/mL . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

One stream of research focuses on the synthesis and characterization of complex organic molecules incorporating sulfonamide groups. The synthesis of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate and similar compounds highlights the development of methodologies for creating sulfonamide-based heterocycles, which are valuable in organic chemistry due to their potential pharmacological activities. Studies such as those conducted by Ukrainets et al. (2014) illustrate the cyclization processes in the presence of bases to yield 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the chemical versatility of sulfonamide derivatives for synthesizing heterocyclic compounds with potential biological activities (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Biological Activity and Applications

Research into the biological activities of sulfonamide derivatives encompasses their roles as enzyme inhibitors, with potential therapeutic applications. Casini et al. (2002) explored the synthesis of water-soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, demonstrating potent inhibitory effects on carbonic anhydrase isozymes. This study highlights the therapeutic potential of these compounds in lowering intraocular pressure, indicative of their utility in treating conditions like glaucoma (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).

Antimicrobial Applications

Furthermore, the antimicrobial properties of sulfonamide compounds have been investigated, with studies revealing their effectiveness against various bacterial and fungal pathogens. Ghorab et al. (2017) synthesized a series of sulfonamide derivatives showing significant antimicrobial activity, pointing towards their potential use in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Environmental Applications

On an environmental level, the microbial hydrolysis of methyl aromatic esters by Burkholderia cepacia isolated from soil demonstrates the potential of sulfonamide derivatives in bioremediation processes. This research sheds light on the microbial degradation pathways of synthetic compounds, contributing to the understanding of environmental detoxification mechanisms (Philippe, Vega, & Bastide, 2001).

Wirkmechanismus

Target of Action

The primary target of Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Mode of Action

This compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .

Biochemical Pathways

The degradation of β-catenin affects the Wnt signaling pathway . Normally, β-catenin accumulates in the cytoplasm and then translocates to the nucleus, where it binds to transcription factors to activate the transcription of target genes. When β-catenin is degraded, it can no longer perform these functions, thus inhibiting the wnt signaling pathway .

Pharmacokinetics

It is known to be soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The inhibition of the Wnt signaling pathway by this compound selectively inhibits the proliferation of cancer cells that are dependent on Wnt signaling . It exhibits little efficacy in Wnt-independent cultures .

Biochemische Analyse

Biochemical Properties

MSAB plays a significant role in biochemical reactions, particularly in the Wnt/β-catenin signaling pathway . It interacts with β-catenin, a protein that is part of the Wnt signaling pathway . The interaction between MSAB and β-catenin leads to the degradation of β-catenin, thereby inhibiting the Wnt/β-catenin signaling pathway .

Cellular Effects

MSAB has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the Wnt/β-catenin signaling pathway . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism . Specifically, MSAB selectively decreases the viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells .

Molecular Mechanism

The molecular mechanism of action of MSAB involves direct binding interactions with β-catenin . This binding promotes the degradation of β-catenin, leading to the inhibition of the Wnt/β-catenin signaling pathway . As a result, there is a downregulation of Wnt/β-catenin target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MSAB change over time. It has been observed that MSAB induces the degradation of β-catenin in a proteasome-dependent manner . This suggests that the stability and degradation of MSAB may be influenced by the activity of the proteasome .

Dosage Effects in Animal Models

The effects of MSAB vary with different dosages in animal models. At dosages of 10-20 mg/kg, MSAB has been shown to inhibit tumor growth of Wnt-dependent cancer cells in mouse xenograft models .

Metabolic Pathways

MSAB is involved in the Wnt/β-catenin signaling pathway . It interacts with β-catenin, leading to its degradation and the subsequent inhibition of the Wnt/β-catenin signaling pathway .

Eigenschaften

IUPAC Name |

methyl 4-[[3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S2/c1-14-4-10-17(11-5-14)30(26,27)23(2)18-12-13-29-19(18)20(24)22-16-8-6-15(7-9-16)21(25)28-3/h4-13H,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHWNKRFGUKOBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

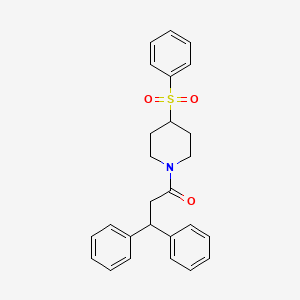

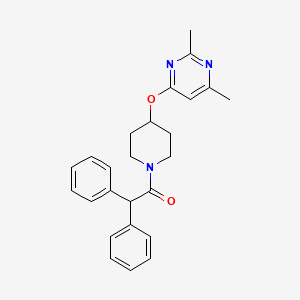

![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methoxyacetate](/img/structure/B2769897.png)

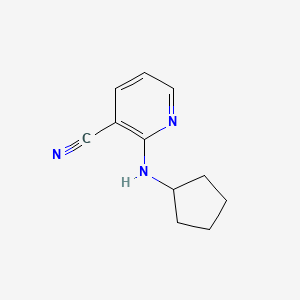

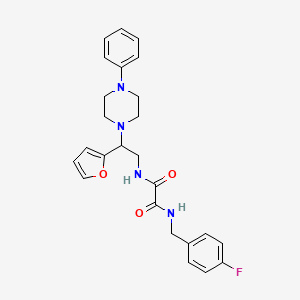

![N-[(E)-1-[(isopropylamino)carbonyl]-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B2769900.png)

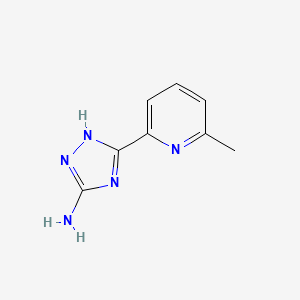

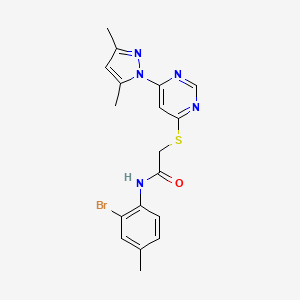

![1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine](/img/structure/B2769901.png)

![(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2769902.png)

![2,4,5-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2769903.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea](/img/structure/B2769909.png)